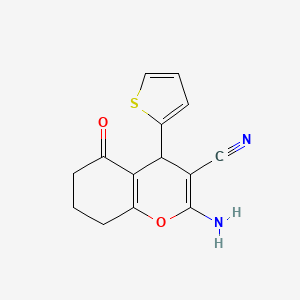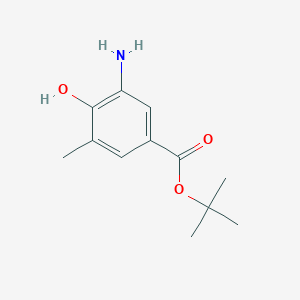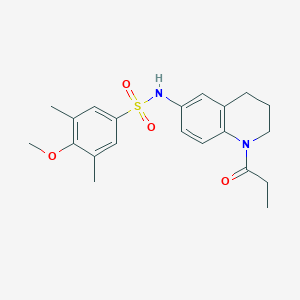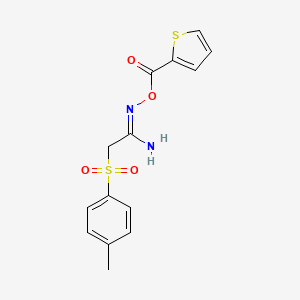![molecular formula C13H14N4O3S2 B2746063 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide CAS No. 2034455-92-8](/img/structure/B2746063.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3S2 and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antiviral Properties
Compounds derived from the benzothiazole nucleus have shown promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds exhibit activity at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017). Additionally, thiazole C-nucleosides have been evaluated for antiviral activity, showing significant inhibition of viruses such as herpes virus and parainfluenza, underscoring their potential in antiviral drug development (Srivastava et al., 1977).
Anticancer Activity
Several studies have synthesized and evaluated thiazole and thiadiazole derivatives for their anticancer activity. Compounds containing thiadiazole scaffolds coupled with benzamide groups have been shown to possess promising anticancer properties against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017). This indicates the potential utility of these compounds in the development of new anticancer therapies.
Antioxidant Properties
Research into N-substituted benzyl/phenyl derivatives based on pyrazolobenzothiazine structures has revealed moderate to significant antioxidant activity, highlighting the potential of these compounds in combating oxidative stress-related diseases (Ahmad et al., 2012).
Anti-Inflammatory and Analgesic Activities
Thiazole and thiazoline derivatives have been investigated for their potential anti-inflammatory and analgesic activities. Some derivatives showed promising results across various concentration ranges, indicating their potential use as anti-inflammatory and analgesic agents (Lynch et al., 2006).
DNA Methylation and Antitumor Agents
Compounds incorporating thiazole and thiadiazole moieties have been explored for their ability to inhibit DNA methylation, a crucial process in cancer development. Some derivatives have shown potential in inhibiting tumor DNA methylation in vitro, suggesting their use as antitumor agents (Hovsepyan et al., 2019).
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8-14-10(7-21-8)13(18)15-9-4-5-11-12(6-9)17(3)22(19,20)16(11)2/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHUVZBNARPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)
![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)




![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)


![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

